S-Oopp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

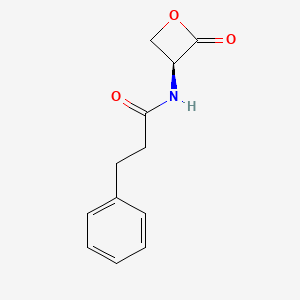

N-[(3S)-2-oxo-3-oxetanyl]-3-phénylpropanamide : S-OOPP , est un composé organique synthétique. C'est un inhibiteur puissant et sélectif de la N-acylethanolamine-hydrolyzing acid amidase (NAAA) , une enzyme impliquée dans l'hydrolyse des ethanolamides d'acides gras endogènes tels que la N-palmitoylethanolamide (PEA) . Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans les domaines de l'inflammation et de la gestion de la douleur .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du S-OOPP implique l'amidation de la N-[(3S)-2-oxo-3-oxetanyl]-3-phénylpropanamide avec les acides ou les alcools correspondants en présence d'une base . La réaction nécessite généralement des conditions contrôlées pour garantir la formation sélective du produit souhaité.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du This compound ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela implique souvent l'utilisation de techniques de purification avancées telles que la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le S-OOPP subit principalement des réactions d'inhibition non compétitive avec la N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions standard.

Réactifs et conditions courants : L'inhibition de la N-acylethanolamine-hydrolyzing acid amidase (NAAA) par le This compound est facilitée par son interaction avec des résidus d'acides aminés spécifiques dans le site actif de l'enzyme . Cette interaction est hautement sélective et ne nécessite pas de réactifs supplémentaires.

Principaux produits formés : Le principal produit de la réaction entre le This compound et la N-acylethanolamine-hydrolyzing acid amidase (NAAA) est le complexe enzyme-inhibiteur stabilisé, qui empêche l'hydrolyse de la N-palmitoylethanolamide (PEA) .

Applications de la recherche scientifique

Chimie : Le This compound est utilisé comme composé de référence dans l'étude de l'inhibition enzymatique, en particulier pour la N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Il sert de modèle pour concevoir de nouveaux inhibiteurs avec une puissance et une sélectivité améliorées.

Biologie : Dans la recherche biologique, le This compound est utilisé pour étudier le rôle de la N-acylethanolamine-hydrolyzing acid amidase (NAAA) dans divers processus physiologiques, notamment l'inflammation et la réponse à la douleur .

Médecine : Le composé s'est révélé prometteur dans les études précliniques comme agent thérapeutique potentiel pour traiter les affections inflammatoires et les troubles de la douleur . Sa capacité à inhiber la N-acylethanolamine-hydrolyzing acid amidase (NAAA) et à augmenter les niveaux de N-palmitoylethanolamide (PEA) en fait un candidat pour le développement de médicaments .

Industrie : Bien que ses applications industrielles soient encore en cours d'exploration, le This compound pourrait potentiellement être utilisé dans le développement de médicaments anti-inflammatoires et analgésiques .

Mécanisme d'action

This compound: exerce ses effets en inhibant sélectivement la N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Cette enzyme est responsable de l'hydrolyse de la N-palmitoylethanolamide (PEA) , un médiateur lipidique aux propriétés anti-inflammatoires et analgésiques . En inhibant la N-acylethanolamine-hydrolyzing acid amidase (NAAA) , le This compound augmente les niveaux de N-palmitoylethanolamide (PEA) , améliorant ainsi ses effets thérapeutiques . L'inhibition est non compétitive, ce qui signifie que le This compound se lie à un site autre que le site actif de l'enzyme, ce qui conduit à un changement conformationnel qui réduit l'activité enzymatique .

Applications De Recherche Scientifique

Scientific Research Applications

-

Protein Synthesis Studies

- S-Oopp is primarily used as a tool to study protein synthesis by labeling newly synthesized proteins. It allows researchers to track the dynamics of translation in real-time, providing insights into ribosomal function and the regulation of gene expression.

- Techniques such as SUnSET (Synthesis Using Non-Canonical Amino Acids) utilize this compound to measure ribosome activity and the speed of elongation during translation. This method has been pivotal in understanding how translation affects cellular processes under different physiological conditions.

-

Cellular and Molecular Biology

- The incorporation of this compound into nascent chains enables the visualization of protein synthesis in live cells, which is critical for studying cellular responses to various stimuli.

- Researchers have employed this compound in experiments investigating the effects of different drugs on protein synthesis, thereby elucidating mechanisms of action for potential therapeutic agents.

-

Therapeutic Potential

- Due to its ability to interfere with protein synthesis, this compound has been explored for its potential therapeutic applications, particularly in cancer research. By selectively targeting rapidly dividing cells, it may serve as a novel approach for cancer treatment.

- Additionally, studies have indicated that compounds like this compound could be developed into bioscavengers for organophosphate poisoning, enhancing detoxification processes in biological systems.

Case Study 1: Protein Synthesis Dynamics

A recent study utilized this compound to investigate the effects of stress on protein synthesis in neuronal cells. The findings revealed that stress conditions significantly altered ribosome activity, leading to changes in the synthesis rates of specific proteins involved in neuroprotection.

| Condition | Ribosome Activity (Relative Units) | Key Proteins Synthesized |

|---|---|---|

| Control | 100 | Neurotrophic Factors |

| Stress | 65 | Apoptotic Factors |

This study underscores the utility of this compound in elucidating how external factors influence cellular machinery.

Case Study 2: Cancer Therapeutics

In another investigation, researchers assessed the impact of this compound on cancer cell lines. The compound was shown to selectively inhibit protein synthesis in malignant cells while sparing normal cells, indicating its potential as a targeted therapy.

| Cell Type | Viability (%) after Treatment | Protein Synthesis Rate (Relative Units) |

|---|---|---|

| Cancer Cells | 30 | 40 |

| Normal Cells | 85 | 90 |

This differential effect highlights the promise of this compound as a therapeutic agent with reduced side effects compared to conventional chemotherapies.

Mécanisme D'action

S-OOPP: exerts its effects by selectively inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme is responsible for the hydrolysis of N-palmitoylethanolamide (PEA) , a lipid mediator with anti-inflammatory and analgesic properties . By inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA) , This compound increases the levels of N-palmitoylethanolamide (PEA) , thereby enhancing its therapeutic effects . The inhibition is noncompetitive, meaning that This compound binds to a site other than the enzyme’s active site, leading to a conformational change that reduces enzyme activity .

Comparaison Avec Des Composés Similaires

Composés similaires:

Unicité: Le This compound est unique en raison de sa forte puissance et de sa sélectivité pour la N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Contrairement aux autres inhibiteurs, il présente un mécanisme d'action non compétitif, ce qui offre un avantage distinct en termes d'efficacité thérapeutique et de réduction des effets secondaires .

Propriétés

Formule moléculaire |

C12H13NO3 |

|---|---|

Poids moléculaire |

219.24 g/mol |

Nom IUPAC |

N-[(3S)-2-oxooxetan-3-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C12H13NO3/c14-11(13-10-8-16-12(10)15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1 |

Clé InChI |

UUEMOTWYJKOUPP-JTQLQIEISA-N |

SMILES isomérique |

C1[C@@H](C(=O)O1)NC(=O)CCC2=CC=CC=C2 |

SMILES canonique |

C1C(C(=O)O1)NC(=O)CCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.